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Compound of Interest

Compound Name: Methyl 2-thiofuroate

Cat. No.: B088921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of S-

Methyl 2-furancarbothioate, a versatile heterocyclic compound with applications in various

scientific fields. This document details the analytical techniques and experimental protocols

integral to confirming its molecular structure, presenting key data in a clear and accessible

format for researchers and professionals in drug development and chemical synthesis.

Molecular and Physical Properties
S-Methyl 2-furancarbothioate is a thioester derivative of 2-furoic acid. Its fundamental

properties are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b088921?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₆H₆O₂S --INVALID-LINK--[1][2][3]

Molecular Weight 142.18 g/mol --INVALID-LINK--[4]

CAS Number 13679-61-3 --INVALID-LINK--[1][2][3]

Appearance
Light orange to yellow to green

clear liquid
--INVALID-LINK--[5]

Boiling Point 63 °C at 2 mmHg --INVALID-LINK--[5]

Density 1.23 g/cm³ --INVALID-LINK--[5]

Refractive Index (n20D) 1.57 --INVALID-LINK--[5]

Spectroscopic Data for Structure Confirmation
The structural confirmation of S-Methyl 2-furancarbothioate relies on a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum of S-Methyl 2-furancarbothioate is expected to show distinct signals

corresponding to the protons of the furan ring and the S-methyl group. The anticipated

chemical shifts (δ) and coupling constants (J) are presented below, based on typical values for

similar furan derivatives.
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H5 (furan) ~7.6 dd J₅,₄ ≈ 1.8, J₅,₃ ≈ 0.8

H3 (furan) ~7.2 dd J₃,₄ ≈ 3.6, J₃,₅ ≈ 0.8

H4 (furan) ~6.5 dd J₄,₃ ≈ 3.6, J₄,₅ ≈ 1.8

-SCH₃ ~2.4 s -

Note: These are predicted values and may vary slightly in experimental data.

The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule.

Carbon Assignment Chemical Shift (δ, ppm)

C=O (thioester) ~185

C2 (furan) ~145

C5 (furan) ~147

C3 (furan) ~118

C4 (furan) ~112

-SCH₃ ~14

Note: These are predicted values and may vary slightly in experimental data.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100 C-H stretch Aromatic (furan ring)

~2920 C-H stretch Aliphatic (-SCH₃)

~1670 C=O stretch Thioester

~1580, ~1470 C=C stretch Aromatic (furan ring)

~1015 C-O-C stretch Furan ring

Note: These are predicted values and may vary slightly in experimental data.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. The electron ionization (EI) mass spectrum of S-Methyl 2-furancarbothioate

is available from the NIST WebBook.[1][2][3]

Key Fragments in the Mass Spectrum:

m/z Ion

142 [M]⁺ (Molecular Ion)

111 [M - OCH₃]⁺

95 [C₄H₃O-C=O]⁺ (Furoyl cation)

67 [C₄H₃O]⁺ (Furyl cation)

47 [CH₃S]⁺

39 [C₃H₃]⁺

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for

reproducible research.
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Synthesis of S-Methyl 2-Furancarbothioate
A common method for the synthesis of S-alkyl thioesters is the reaction of an acyl chloride with

a sodium thiolate.

Procedure:

Preparation of 2-Furoyl Chloride: 2-Furoic acid is reacted with an excess of thionyl chloride

(SOCl₂), often with a catalytic amount of dimethylformamide (DMF), under reflux. The

reaction mixture is then distilled to yield 2-furoyl chloride.

Preparation of Sodium Thiomethoxide: Sodium metal is carefully added to anhydrous

methanol under an inert atmosphere (e.g., argon or nitrogen) at 0 °C. After the sodium has

completely reacted, methyl mercaptan (CH₃SH) is bubbled through the solution to form

sodium thiomethoxide.

Reaction: The freshly prepared 2-furoyl chloride, dissolved in an anhydrous aprotic solvent

(e.g., tetrahydrofuran or diethyl ether), is added dropwise to the solution of sodium

thiomethoxide at 0 °C with stirring.

Work-up: The reaction mixture is allowed to warm to room temperature and stirred for

several hours. Water is then added to quench the reaction, and the aqueous layer is

extracted with diethyl ether. The combined organic layers are washed with brine, dried over

anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

Purification: The crude product is purified by vacuum distillation to yield pure S-Methyl 2-

furancarbothioate.

Spectroscopic Analysis Protocols
3.2.1. NMR Spectroscopy:

Sample Preparation: Approximately 10-20 mg of the purified S-Methyl 2-furancarbothioate is

dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR

spectrometer.
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Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good

signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is obtained.

3.2.2. IR Spectroscopy:

Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium

chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution

of 4 cm⁻¹.

3.2.3. Mass Spectrometry:

Instrumentation: An electron ionization mass spectrometer (EI-MS) is used.

Sample Introduction: The sample is introduced via a direct insertion probe or through a gas

chromatograph (GC-MS).

Data Acquisition: The mass spectrum is recorded over a mass range of m/z 10-200.

Visualizations
Logical Workflow for Structure Elucidation
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Caption: Logical workflow for the synthesis and structure elucidation of S-Methyl 2-

furancarbothioate.
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Caption: Proposed fragmentation pathway for S-Methyl 2-furancarbothioate in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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